

# Metreleptin: Reconstitution and Handling for Laboratory Research

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## Compound of Interest

Compound Name: metreleptin

Cat. No.: B1171336

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Metreleptin** is a recombinant analog of human leptin, a hormone predominantly secreted by adipose tissue that plays a crucial role in the regulation of energy homeostasis, metabolism, and neuroendocrine function.[1] It is a 147-amino-acid polypeptide with a molecular weight of approximately 16.15 kDa.[2] **Metreleptin** acts as an agonist at the leptin receptor (ObR), a member of the Class I cytokine receptor family, initiating downstream signaling cascades that influence appetite, glucose and lipid metabolism, and immune responses.[3][4] In a laboratory setting, precise reconstitution and handling of **metreleptin** are paramount to ensure its biological activity and the reproducibility of experimental results. These application notes provide detailed protocols for the proper reconstitution, handling, and storage of **metreleptin** for research purposes, along with representative experimental protocols for in vitro and in vivo studies.

## Physicochemical Properties and Storage

Proper storage of **metreleptin** is critical to maintain its integrity and biological activity. The lyophilized powder should be stored under refrigerated conditions and protected from light.

Property	Value
Chemical Name	N-Methionyl-leptin (human)[5]
Molecular Formula	C <sub>714</sub> H <sub>1167</sub> N <sub>191</sub> O <sub>221</sub> S <sub>6</sub> [5]
CAS Number	186018-45-1[5]
Appearance	Sterile, white, solid, lyophilized cake[6][7]
Storage (Lyophilized)	2°C to 8°C; Do not freeze. Store in original carton to protect from light.[5]
Storage (Reconstituted)	See Reconstitution Protocol for details.

## Reconstitution Protocol

The following protocol outlines the steps for reconstituting lyophilized **metreleptin** for laboratory use. The choice of reconstitution diluent depends on the intended use and desired storage conditions.

### Materials:

- Vial of lyophilized **metreleptin** (e.g., 11.3 mg)
- Bacteriostatic Water for Injection (BWFI), USP (containing 0.9% benzyl alcohol) or preservative-free sterile Water for Injection (WFI), USP
- Sterile syringes and needles

### Procedure:

- **Equilibration:** Ten to fifteen minutes prior to reconstitution, remove the **metreleptin** vial from the refrigerator and allow it to reach room temperature. Do not leave the vial at room temperature for longer than 4 hours.[5]
- **Diluent Addition:** Aseptically add 2.2 mL of either BWFI or sterile WFI to the vial containing 11.3 mg of **metreleptin**. [6][7] This will yield a final concentration of 5 mg/mL. [6][8]

- Dissolution: Gently swirl the vial to dissolve the lyophilized powder. Do not shake vigorously, as this can cause aggregation and loss of biological activity.[5][6]
- Visual Inspection: The reconstituted solution should be clear and colorless. Do not use if particulate matter or discoloration is observed.[6]

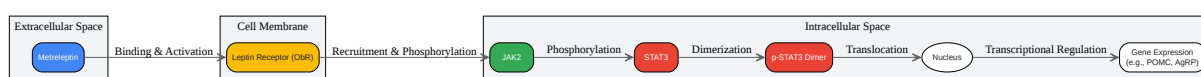
#### Storage of Reconstituted Solution:

- With Bacteriostatic Water for Injection (BWI): The reconstituted solution can be stored in the refrigerator at 2°C to 8°C, protected from light, and used for multiple doses within 3 days. [5][6]
- With sterile Water for Injection (WFI): The reconstituted solution should be used immediately. Any unused portion must be discarded as it does not contain a preservative.[5][7]

## Mechanism of Action: The JAK-STAT Signaling Pathway

**Metreleptin** exerts its biological effects by binding to and activating the leptin receptor (ObR). [4][9] This activation triggers a cascade of intracellular signaling events, with the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway being the principal mediator of leptin's effects.[3][4]

Upon **metreleptin** binding, the ObR dimerizes, leading to the trans-phosphorylation and activation of receptor-associated JAK2.[4] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the ObR, creating docking sites for STAT proteins, primarily STAT3.[4] Recruited STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in energy metabolism and appetite control.[4]



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Caption: **Metreleptin** Signal Transduction.

## Quantitative Data: Efficacy in Clinical Studies

The efficacy of **metreleptin** has been evaluated in clinical trials, primarily in patients with lipodystrophy. The following tables summarize the changes in key metabolic parameters, Glycated Hemoglobin (HbA1c) and Triglycerides, from baseline to 12 months of treatment.

Table 1: Change from Baseline in HbA1c (%) at 12 Months

Study Population	Baseline HbA1c (Mean ± SD)	Change at 12 Months (Mean)	Reference
Pediatric Patients (12 < Age < 18)	9.8 ± 1.8	-2.3	
Patients with Partial Lipodystrophy	8.7	-0.9	
Patients with Generalized Lipodystrophy	8.4	-1.6	<a href="#">[10]</a>

Table 2: Change from Baseline in Triglycerides (mg/dL) at 12 Months

Study Population	Baseline Triglycerides (Mean $\pm$ SD)	Percent Change at 12 Months (Mean)	Reference
Pediatric Patients (12 < Age < 18)	1378 $\pm$ 2024	-44	
Patients with Partial Lipodystrophy	15.7 (mmol/L)	-37.4	
Patients with Generalized Lipodystrophy	3.6 (mmol/L)	(Significant Decrease)	<a href="#">[10]</a>

## Experimental Protocols

### In Vitro Cell-Based Assay: Metreleptin-Induced STAT3 Phosphorylation

This protocol describes a method to assess the bioactivity of reconstituted **metreleptin** by measuring the phosphorylation of STAT3 in a suitable cell line expressing the leptin receptor (e.g., HEK293 cells transfected with ObR, or certain cancer cell lines).

Materials:

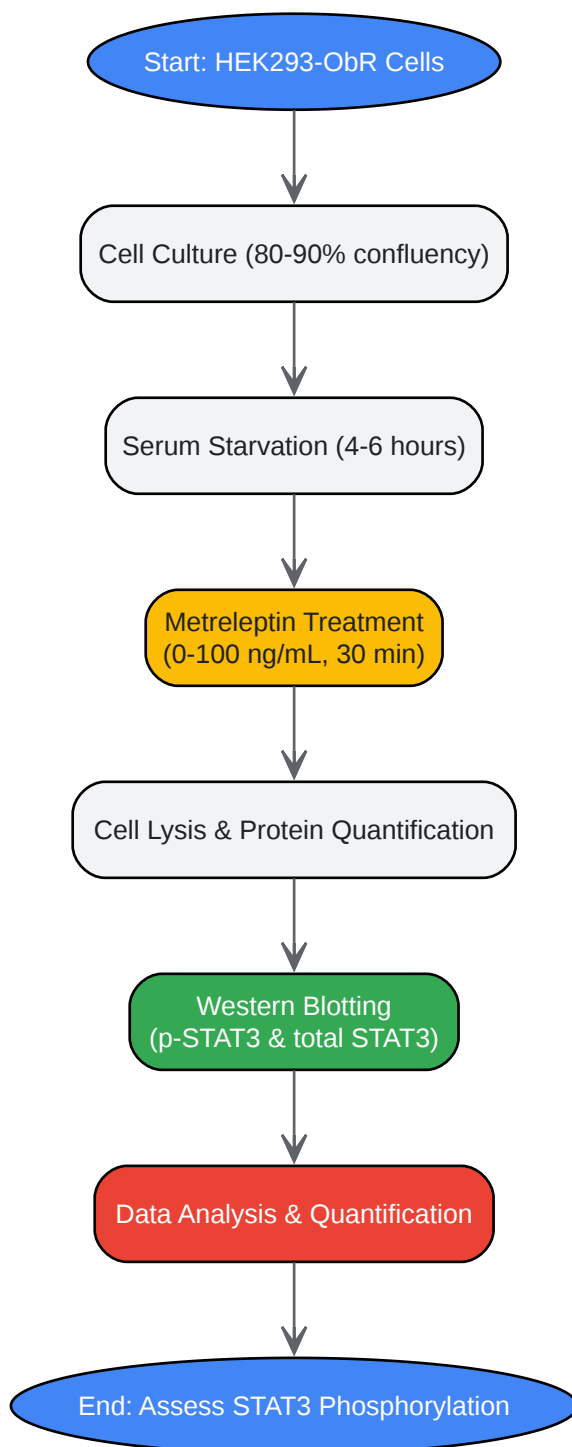
- HEK293 cells stably expressing human ObR
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Reconstituted **metreleptin** solution
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus

- Western blot transfer system
- Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Cell Culture: Culture HEK293-ObR cells in DMEM with 10% FBS until they reach 80-90% confluency.
- Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
- **Metreleptin** Treatment: Treat the cells with varying concentrations of **metreleptin** (e.g., 0, 10, 50, 100 ng/mL) for 30 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate the membrane with primary antibodies against phospho-STAT3 and total-STAT3 overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate and an imaging system.

- Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal.



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Caption: In Vitro Experimental Workflow.

## In Vivo Animal Study: Metabolic Effects of Metreleptin in a Lipodystrophic Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of **metreleptin** in a mouse model of lipodystrophy (e.g., aP2-nSREBP1c transgenic mice).

### Materials:

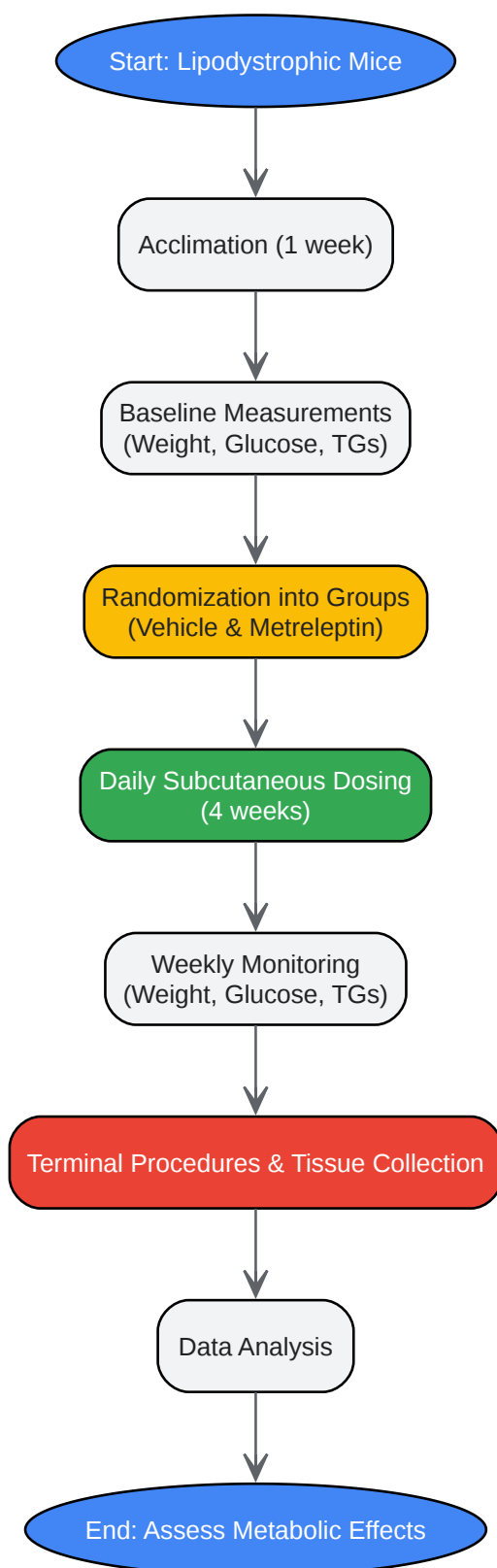
- Lipodystrophic mice and wild-type littermate controls
- Reconstituted **metreleptin** solution
- Vehicle control (e.g., sterile saline)
- Animal caging and husbandry supplies
- Blood collection supplies (e.g., for tail vein or retro-orbital sampling)
- Glucose meter and test strips
- Assay kits for measuring plasma triglycerides and insulin

### Protocol:

- **Animal Acclimation:** Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
- **Baseline Measurements:** Record baseline body weight, food intake, and collect blood samples to measure fasting glucose, triglycerides, and insulin levels.
- **Treatment Groups:** Randomly assign the lipodystrophic mice to two groups:
  - Vehicle control group
  - **Metreleptin** treatment group (e.g., 0.5 mg/kg/day, administered via subcutaneous injection)
- **Dosing:** Administer **metreleptin** or vehicle daily for a specified period (e.g., 4 weeks).



- Monitoring:
  - Monitor body weight and food intake daily.
  - Collect blood samples weekly to measure fasting glucose, triglycerides, and insulin.
- Terminal Procedures: At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).
- Data Analysis: Compare the changes in metabolic parameters between the **metreleptin**-treated and vehicle-treated groups using appropriate statistical methods.



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